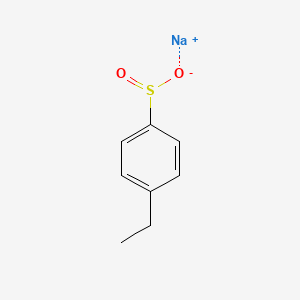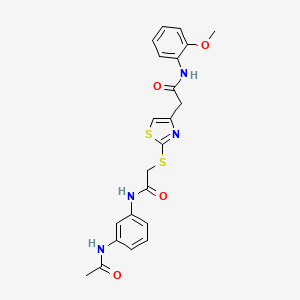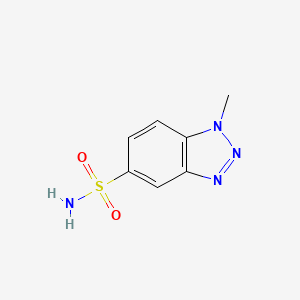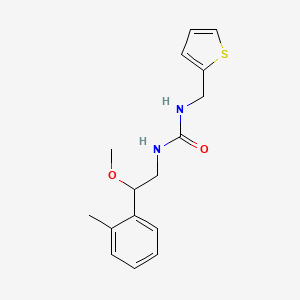
Sodium 4-ethylbenzenesulfinate
概要
説明
Sodium 4-ethylbenzenesulfinate is an organosulfur compound with the molecular formula C8H9NaO3S. It is a white to almost white powder or crystalline substance. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various organosulfur compounds .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-ethylbenzenesulfinate can be synthesized through the sulfonation of 4-ethylbenzene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: 4-ethylbenzene is reacted with sulfur trioxide (SO3) in the presence of a catalyst to form 4-ethylbenzenesulfonic acid.
Neutralization: The resulting 4-ethylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration to achieve high purity levels .
化学反応の分析
Types of Reactions: Sodium 4-ethylbenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzenesulfonic acid.
Reduction: It can be reduced to form 4-ethylbenzenethiol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-ethylbenzenesulfonic acid.
Reduction: 4-ethylbenzenethiol.
Substitution: Various organosulfur derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 4-ethylbenzenesulfinate has several applications in scientific research:
作用機序
The mechanism of action of sodium 4-ethylbenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable sulfonate esters with alcohols and amines, which are useful in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Sodium 4-methylbenzenesulfinate: Similar in structure but with a methyl group instead of an ethyl group.
Sodium benzenesulfinate: Lacks the ethyl group, making it less hydrophobic.
Sodium 4-ethylbenzene-1-sulfinate: Similar in structure but with a different sulfonate position.
Uniqueness: Sodium 4-ethylbenzenesulfinate is unique due to its ethyl group, which increases its hydrophobicity and affects its reactivity compared to other sulfinates. This makes it particularly useful in the synthesis of more hydrophobic organosulfur compounds .
特性
IUPAC Name |
sodium;4-ethylbenzenesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.Na/c1-2-7-3-5-8(6-4-7)11(9)10;/h3-6H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNALOFSJPBIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2985047.png)



![N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2985054.png)

![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)


![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)
